molecular formula C16H20CuO4 B12662065 Copper tetrapropenylsuccinate CAS No. 94086-58-5

Copper tetrapropenylsuccinate

Cat. No.: B12662065
CAS No.: 94086-58-5
M. Wt: 339.87 g/mol
InChI Key: YKOPUPIARNQPGE-HPDMOCHCSA-L
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Description

Copper tetrapropenylsuccinate is a copper-based compound with the molecular formula C16H28O4Cu. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper tetrapropenylsuccinate can be synthesized through various methods. One common approach involves the reaction of copper salts with tetrapropenylsuccinic acid under controlled conditions. The reaction typically requires a solvent, such as ethanol or water, and is carried out at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Copper tetrapropenylsuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper oxides and other by-products.

    Reduction: It can be reduced to lower oxidation states of copper, often using reducing agents like hydrogen or hydrazine.

    Substitution: The tetrapropenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used. These reactions often require a catalyst and are performed under inert atmospheres.

    Substitution: Nucleophiles like amines, thiols, or halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxides, while reduction can produce copper(I) or copper(0) species. Substitution reactions result in the formation of various substituted copper complexes .

Scientific Research Applications

Copper tetrapropenylsuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and the formation of heterocycles.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in cancer treatment.

    Industry: this compound is used in the production of advanced materials, such as conductive inks and coatings, due to its excellent electrical properties.

Mechanism of Action

The mechanism by which copper tetrapropenylsuccinate exerts its effects involves several molecular targets and pathways:

    Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.

    Inhibition of Enzymes: Copper ions can inhibit various enzymes by binding to their active sites, disrupting their normal function.

    Induction of Apoptosis: The compound can activate apoptosis signaling pathways, leading to programmed cell death.

Comparison with Similar Compounds

Copper tetrapropenylsuccinate can be compared with other copper-based compounds, such as:

    Copper(II) succinate: Similar in structure but lacks the tetrapropenyl groups, resulting in different reactivity and applications.

    Copper(II) salicylate: Known for its anti-inflammatory properties, it differs in its biological activity and applications.

    Copper(II) cinnamate: Used in the synthesis of various organic compounds, it has distinct chemical properties compared to this compound.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

94086-58-5

Molecular Formula

C16H20CuO4

Molecular Weight

339.87 g/mol

IUPAC Name

copper;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+;

InChI Key

YKOPUPIARNQPGE-HPDMOCHCSA-L

Isomeric SMILES

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Cu+2]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2]

Origin of Product

United States

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